molecular formula C19H22ClFN2OS B3035816 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol CAS No. 338421-89-9

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

Cat. No. B3035816
CAS RN: 338421-89-9
M. Wt: 380.9 g/mol
InChI Key: FNKOKRFQJNUDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a chemical compound with the molecular formula C19H22ClFN2OS . It has a molecular weight of 380.9 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a 3-chlorophenyl group through a sulfanyl linkage and a 2-fluorophenyl group through a piperazino linkage . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography.

Scientific Research Applications

Chemical Analysis and Separation Techniques

  • 1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol and its degradation products can be separated using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC), which is crucial for chemical analysis and quality control (El-Sherbiny et al., 2005).

Synthesis and Anti-Inflammatory Activity

  • Derivatives of this compound, such as 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, have shown potential as anti-inflammatory agents. This suggests the possibility of using similar structures in developing new anti-inflammatory drugs (Karande & Rathi, 2017).

Catalytic Enantioselective Synthesis

  • Catalytic enantioselective synthesis methods for derivatives of this compound indicate its potential in pharmaceutical applications, especially as a therapeutic agent for treating substance abuse (Forrat, Ramón, & Yus, 2007).

Antimicrobial Activity

  • Novel diphenyl piperazine-based derivatives of this compound have shown significant antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).

Dopamine Transporter Affinity

  • Derivatives of this compound have been studied for their affinity to the dopamine transporter, indicating potential therapeutic applications in psychostimulant use disorders (Slack et al., 2020).

Antitumor Activity

  • Certain derivatives have shown potent antitumor activity in vitro and in vivo, suggesting the compound's relevance in cancer research (Naito et al., 2005).

Fluorescent Logic Gates

  • The compound's derivatives have been used in the design of fluorescent logic gates, useful in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Quality Control and Stability Studies

  • High-performance liquid chromatographic assay methods have been developed for this compound, aiding in quality control and stability studies in pharmaceutical development (Dwivedi, Saxena, Saxena, & Singh, 2003).

properties

IUPAC Name

1-(3-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2OS/c20-15-4-3-5-17(12-15)25-14-16(24)13-22-8-10-23(11-9-22)19-7-2-1-6-18(19)21/h1-7,12,16,24H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOKRFQJNUDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC(=CC=C2)Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152549
Record name α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338421-89-9
Record name α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(3-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Reactant of Route 4
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.